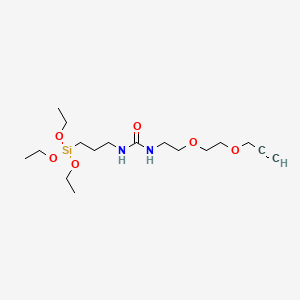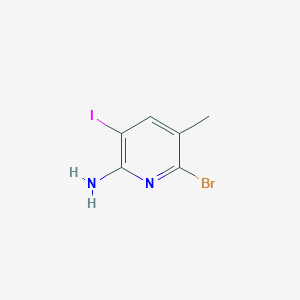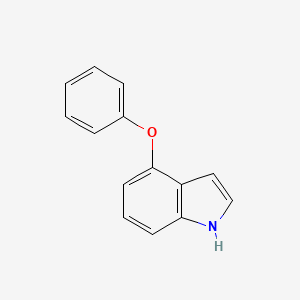![molecular formula C31H25N5O8 B11828309 [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-O-benzoylguanosine is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of three benzoyl groups attached to the hydroxyl groups at the 2’, 3’, and 5’ positions of the guanosine molecule. The molecular formula of 2’,3’,5’-Tri-O-benzoylguanosine is C31H25N5O8, and it has a molecular weight of 595.56 g/mol .
Métodos De Preparación
The synthesis of 2’,3’,5’-Tri-O-benzoylguanosine typically involves the benzoylation of guanosine. The process includes the reaction of guanosine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using chromatographic techniques .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, such as temperature and solvent choice, can be optimized to improve yield and purity.
Análisis De Reacciones Químicas
2’,3’,5’-Tri-O-benzoylguanosine undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield guanosine.
Oxidation: The compound can be oxidized using strong oxidizing agents, although specific products depend on the reaction conditions.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-benzoylguanosine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside derivatives.
Biology: The compound is utilized in studies involving nucleoside metabolism and function.
Medicine: Research into potential therapeutic applications, such as antiviral and anticancer properties, is ongoing.
Industry: It serves as a precursor for the synthesis of various biochemical compounds.
Mecanismo De Acción
The mechanism of action of 2’,3’,5’-Tri-O-benzoylguanosine involves its interaction with specific molecular targets. The benzoyl groups enhance the compound’s lipophilicity, facilitating its cellular uptake. Once inside the cell, the compound can undergo hydrolysis to release guanosine, which then participates in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context .
Comparación Con Compuestos Similares
2’,3’,5’-Tri-O-benzoylguanosine can be compared with other benzoylated nucleosides, such as:
- 2’,3’,5’-Tri-O-benzoylcytidine
- 2’,3’,5’-Tri-O-benzoyladenosine
- 2’,3’,5’-Tri-O-benzoyluridine
These compounds share similar structural features but differ in their nucleobase components. The uniqueness of 2’,3’,5’-Tri-O-benzoylguanosine lies in its specific interactions and applications related to guanosine .
Propiedades
Fórmula molecular |
C31H25N5O8 |
|---|---|
Peso molecular |
595.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)/t21-,23+,24-,27-/m1/s1 |
Clave InChI |
WZRBAVDJTYIQBI-IFZRMHHFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(benzylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B11828253.png)
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B11828266.png)
![2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile](/img/structure/B11828270.png)





![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)

![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)
